For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of Formylhydrazine
Formylhydrazine, also known as formohydrazide, is the simplest member of the hydrazide class of organic compounds.[1] Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a formyl group, makes it a versatile and crucial building block in synthetic organic chemistry.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in research and drug development.
Core Chemical and Physical Properties
Formylhydrazine is a white, shiny crystalline solid at room temperature.[4][5] It is hygroscopic and sensitive to moisture, often requiring storage in a controlled, inert atmosphere at low temperatures.[4][5][6] The compound is soluble in water as well as various organic solvents, including ethanol (B145695) and benzene.[4][7]
Table 1: Physicochemical Properties of Formylhydrazine
| Property | Value | Reference(s) |
| CAS Number | 624-84-0 | [1][4][5] |
| Molecular Formula | CH₄N₂O | [1][4] |
| Molecular Weight | 60.056 g/mol | [1][2] |
| Appearance | White shiny crystalline flakes | [4][5][7] |
| Melting Point | 52-57 °C | [5][6][7] |
| Boiling Point | 90 °C @ 0.7 mmHg | [5][7] |
| Water Solubility | 2.5% (w/v), clear, colorless solution | [4][5] |
| pKa (Predicted) | 13.65 ± 0.20 | [4][5] |
| Stability | Stable under normal conditions; moisture sensitive | [4][6] |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere, dark place | [4][5][7] |
Synthesis and Purification
Formylhydrazine is produced exclusively through synthetic methods.[4] The most common laboratory and industrial preparations involve the reaction of a hydrazine source with a formic acid derivative.[2][4]
This is a widely used method for producing formylhydrazine.
-
Reaction Setup: Mix ethyl formate (B1220265) (200 g) with methanol (B129727) (200 mL) in a suitable reaction vessel and cool the mixture to between 0-10°C using an ice bath.[5]
-
Addition of Hydrazine: While stirring, slowly add a solution of 85% hydrazine hydrate (B1144303) (138 g) and water (20 mL).[4][5]
-
Reaction: After the initial exothermic reaction subsides, gradually heat the mixture to 55-60°C and maintain this temperature with continuous stirring for 18-24 hours.[4][5]
-
Workup: Remove the solvent (methanol and water) by distillation under reduced pressure to yield a crude syrup.[4][5]
-
Crystallization: Add isopropanol (B130326) to the residue, cool the mixture to 0-5°C, and stir for 2 hours to induce crystallization.[5]
-
Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry to obtain formylhydrazine.[5]
To obtain high-purity formylhydrazine for sensitive applications:
-
Dissolution: Dissolve the crude formylhydrazine in a minimal amount of hot ethanol.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Drying: Dry the crystals in vacuo to remove any residual solvent.[5]
Chemical Reactivity and Mechanisms
The reactivity of formylhydrazine is dominated by the nucleophilic character of its terminal amino (-NH₂) group and its ability to act as a precursor for various heterocyclic systems.[2]
Formylhydrazine readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form hydrazones.[2] This reaction is often catalyzed by acid. The nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon.[2] This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.[2]
Formylhydrazine is a cornerstone in medicinal chemistry for synthesizing nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[2][3] It serves as a key intermediate for building rings like 1,2,4-triazoles and 1,3,4-oxadiazoles, which are found in numerous antibacterial, antifungal, and anticancer agents.[2][5]
While stable under recommended storage conditions, formylhydrazine is sensitive to moisture and can disproportionate into 1,2-diformylhydrazine (B1218853) and hydrazine upon storage.[5][6] Thermal analysis shows that its decomposition pathways are complex and can be influenced by the presence of metals, with which it can form coordination complexes.[2] The oxidation of formylhydrazine can lead to the formation of formic acid and nitrogen gas, involving the cleavage of the N-N bond.[2] Studies on the broader class of hydrazines indicate that thermal decomposition can proceed through radical mechanisms, initially forming products like ammonia (B1221849) (NH₃) at lower temperatures, and dinitrogen (N₂) and hydrogen (H₂) at higher temperatures.[8]
Spectroscopic and Structural Analysis
Spectroscopic methods are essential for confirming the structure and purity of formylhydrazine and its derivatives.
Table 2: Spectroscopic Data for Formylhydrazine
| Technique | Observation | Interpretation |
| IR Spectroscopy | Strong absorption around 1650-1700 cm⁻¹; Broad absorptions in the 3200-3400 cm⁻¹ region. | C=O (amide) stretching; N-H stretching vibrations of the hydrazide group. |
| ¹H NMR | Signals corresponding to the -NH, -NH₂, and -CHO protons. The chemical shifts and coupling patterns are conformation-dependent.[9] | Confirms the presence of the different proton environments in the molecule. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the 160-170 ppm range. The chemical shift difference for this carbon can be used to distinguish between conformers.[9] | Identifies the carbonyl carbon. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 60. | Confirms the molecular weight of the compound.[1] |
Microwave spectroscopy combined with quantum chemical calculations has revealed that formylhydrazine exists as two stable conformers: a more stable syn-periplanar form and a less stable anti-periplanar form.[9] NMR studies have further confirmed the presence of different rotamers in solution.[9]
Applications in Drug Development and Research
Formylhydrazine's primary value lies in its role as a versatile intermediate.[4]
-
Pharmaceutical Synthesis: It is a key precursor for synthesizing a wide range of heterocyclic compounds with therapeutic potential, including anticancer and antimicrobial agents.[2][5]
-
Agrochemicals: It is used in the preparation of certain pesticides and herbicides.[4]
-
Coordination Chemistry: It can act as a bidentate ligand, forming stable complexes with various metal ions like Co(II), Zn(II), and Cd(II).[1]
Safety and Handling
Formylhydrazine is classified as a toxic and potentially carcinogenic substance.[4] It is an irritant to the eyes, skin, and respiratory system.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the compound.[7] All work should be conducted in a well-ventilated fume hood.[4] Due to its hygroscopic nature, it should be handled under an inert atmosphere where possible.[5][6]
References
- 1. Formylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Formylhydrazine | Research Chemicals | Supplier [benchchem.com]
- 3. Formylhydrazine | Research Chemicals | Supplier [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Formylhydrazine | 624-84-0 [chemicalbook.com]
- 6. Formylhydrazine|624-84-0 - MOLBASE Encyclopedia [m.molbase.com]
- 7. chembk.com [chembk.com]
- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
